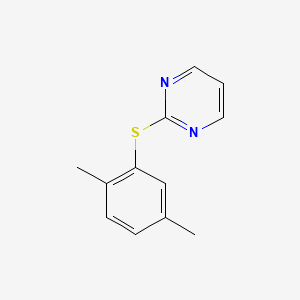

2-(2,5-Dimethylphenyl)sulfanylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

646511-21-9 |

|---|---|

Molecular Formula |

C12H12N2S |

Molecular Weight |

216.30 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)sulfanylpyrimidine |

InChI |

InChI=1S/C12H12N2S/c1-9-4-5-10(2)11(8-9)15-12-13-6-3-7-14-12/h3-8H,1-2H3 |

InChI Key |

SYZLWWLIKHOQJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dimethylphenyl Sulfanylpyrimidine and Analogues

Precursor Synthesis and Reagent Selection for Pyrimidine (B1678525) Ring Formation

The assembly of the target molecule is critically dependent on the successful synthesis of its constituent parts. This section details the preparation of essential precursors required for the formation of the pyrimidine ring.

Synthesis of Sulfur-Containing Precursors (e.g., Thioureas, Thioamides)

Thioureas and thioamides are fundamental building blocks in the synthesis of 2-sulfanylpyrimidines. Thiourea (B124793), in particular, is a common reagent used to introduce the sulfur atom at the 2-position of the pyrimidine ring. The synthesis of substituted thioureas can be achieved through various methods, often involving the reaction of an amine with an isothiocyanate.

In a relevant study, 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid was synthesized as a starting material for the preparation of various thiazole (B1198619) derivatives. nih.gov This highlights a general approach where a substituted phenyl isothiocyanate reacts with an amino acid to furnish a thiourea derivative. Such derivatives can then undergo cyclization reactions to form heterocyclic systems. For instance, the intramolecular cyclization of thioureido acids can lead to the formation of thioxotetrahydropyrimidinones. nih.gov

Preparation of 2,5-Dimethylphenyl-Containing Intermediates

The 2,5-dimethylphenyl group is a key structural feature of the target compound. The synthesis of intermediates containing this moiety is therefore a crucial step. 2,5-Dimethylbenzenethiol, also known as 2,5-dimethylthiophenol, is a primary precursor for introducing the 2,5-dimethylphenylthio group. sigmaaldrich.com This compound can be prepared through various synthetic routes.

One common industrial method for synthesizing dimethylphenols involves sulfonation followed by alkali fusion. google.com Another approach is the direct catalytic hydroxylation of the corresponding xylene. google.com More specifically, 2,5-dimethylphenol (B165462) can be synthesized from 2,5-dimethylaniline (B45416) via diazotization and subsequent hydrolysis. google.com The resulting 2,5-dimethylphenol can then be converted to the corresponding thiol.

Pyrimidine Ring Construction Strategies

With the necessary precursors in hand, the next stage involves the construction of the pyrimidine ring itself, incorporating the desired sulfanyl (B85325) functionality.

Cyclization Reactions for 2-Sulfanylpyrimidine Formation

The formation of the 2-sulfanylpyrimidine core is typically achieved through cyclization reactions. A widely employed method is the condensation of a β-dicarbonyl compound or its equivalent with thiourea. osti.govchemtube3d.com This reaction, often carried out in the presence of a base or acid catalyst, provides a direct route to the pyrimidine scaffold.

For instance, the reaction of a 1,3-diketone with an amidine (or in this context, thiourea) leads to the formation of a pyrimidine. chemtube3d.com The use of thiourea in this condensation reaction directly yields a 2-thioxopyrimidine derivative. osti.gov These reactions can be part of one-pot, multi-component procedures, which are efficient in terms of time and resources. biointerfaceresearch.comresearchgate.net

While the Hantzsch synthesis is primarily known for thiazole formation, analogous cyclocondensation reactions can be adapted for the synthesis of fused pyrimidine systems. The Hantzsch-type condensation of dihydropyrimidines with α-halocarbonyl compounds can lead to the formation of thiazolo[3,2-α]pyrimidine derivatives. biointerfaceresearch.com This demonstrates the versatility of condensation reactions in building complex heterocyclic systems that may incorporate a pyrimidine ring.

The direct assembly of the pyrimidine ring with the sulfanyl group already in place is a common and efficient strategy. The Biginelli reaction, a three-component reaction involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, is a classic example of this approach. osti.govbiointerfaceresearch.com When thiourea is used, it directly affords dihydropyrimidin-2(1H)-thiones.

Another direct method involves the reaction of chalcones with thiourea in the presence of a base like alcoholic potassium hydroxide (B78521) to yield 2-thiol-pyrimidines. researchgate.netjetir.org The resulting pyrimidine-2-thiol (B7767146) can then be alkylated with an appropriate halide, such as a derivative of 2,5-dimethylphenyl halide, to introduce the desired side chain.

Furthermore, 2-thiopyrimidine derivatives have been synthesized through a one-pot reaction of functionalized amines with reagents like 4-isothiocyanato-4-methyl-2-pentanone. nih.gov This highlights the diversity of starting materials and reaction conditions that can be employed to construct the 2-sulfanylpyrimidine core.

The table below summarizes various synthetic approaches for pyrimidine derivatives.

| Starting Materials | Reagents | Product Type | Reference |

| β-Diketone, Arylaldehyde, Thiourea | - | 2-Thioxopyrimidine | osti.gov |

| (E)-1-phenyl-3-p-tolylprop-2-en-1-one, Thiourea | Alcoholic KOH | 4-Phenyl-6-p-tolylpyrimidine-2-thiol | researchgate.net |

| 1,3-Diketone, Amidine | - | Pyrimidine | chemtube3d.com |

| Substituted Aldehyde, 1,3-Dicarbonyl compound, Thiourea | - | Dihydropyrimidine (B8664642) (Biginelli compound) | biointerfaceresearch.com |

| Functionalized Amines, 4-Isothiocyanato-4-methyl-2-pentanone | - | 2-Thiopyrimidine derivatives | nih.gov |

| Chalcones, Thiourea | Basic media | 2-Thiopyrimidine derivatives | jetir.org |

Attachment of the 2,5-Dimethylphenyl Moiety

The formation of the thioether linkage in 2-(2,5-Dimethylphenyl)sulfanylpyrimidine is a critical step in its synthesis. This is typically achieved through a nucleophilic substitution reaction where a sulfur-based nucleophile attacks an activated pyrimidine ring, or conversely, a pyrimidine-based thiol attacks an activated aryl compound.

A common and effective strategy involves the reaction of a pyrimidine precursor, such as 2-chloropyrimidine (B141910) or another 2-halopyrimidine, with 2,5-dimethylbenzenethiol. The reaction is generally facilitated by a base in a suitable solvent. The base deprotonates the thiol group to form a more potent thiolate nucleophile, which then displaces the halide from the pyrimidine ring.

Alternatively, a method analogous to the synthesis of similar aryl sulfides can be employed. For instance, the synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine was achieved by reacting a pyrimidine-thiol with 2,4-dimethylbenzyl chloride in the presence of a base. nih.gov A similar approach for the target compound would involve reacting 2-mercaptopyrimidine (B73435) with a suitable 2,5-dimethylphenyl halide. Another relevant synthesis, that of 2-(2,4-di-methyl-thiophenol-yl)-fluorobenzene, was accomplished by reacting 2,4-dimethylthiophenol with 1,2-difluorobenzene (B135520) using caesium carbonate (Cs₂CO₃) as the base in dimethylacetamide (DMAc) at 140 °C. google.com This highlights that the formation of the aryl-sulfur bond can be achieved under relatively high temperatures with a carbonate base. google.com

Optimization of Reaction Conditions and Yield

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and reproducible.

Catalytic Approaches in Pyrimidine Synthesis

Modern organic synthesis frequently employs catalytic systems to enhance reaction efficiency, and the formation of pyrimidine derivatives is no exception. While direct C-H arylation of pyrimidines is challenging, various catalytic methods have been developed for the synthesis of the core pyrimidine ring and for forming C-C or C-heteroatom bonds. researchgate.net

Transition-Metal Catalysis : Iridium-pincer complexes have been shown to be highly efficient in catalyzing the multicomponent synthesis of unsymmetrically substituted pyrimidines from amidines and alcohols. bohrium.commdpi.com This sustainable approach involves a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. bohrium.com Nickel-catalyzed methods have also been reported for the dehydrogenative coupling of alcohols and amidines to form pyrimidines. mdpi.com For direct C-H functionalization, palladium and ruthenium catalysts are often employed, though these have been more extensively studied for nucleosides. researchgate.net

Organocatalysis : Non-metal catalysts, such as L-proline, have been used in the three-component synthesis of pyrimidine derivatives. acs.org These methods are advantageous due to the lower toxicity and cost of the catalysts. acs.org Choline hydroxide has also served as both a catalyst and a reaction medium for the synthesis of substituted pyrimidines from α,β-unsaturated ketones and amidines. mdpi.com

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are critical variables that can significantly influence reaction outcomes, including yield and reaction time. In syntheses involving nucleophilic aromatic substitution to form thioethers, polar aprotic solvents like DMF, DMA, and DMSO are often effective. researchgate.net

Studies on related heterocyclic syntheses demonstrate that temperature plays a pivotal role. For example, in one transformation, increasing the temperature from 80 °C to 130 °C was found to be necessary for effective cyclization, with the lower temperature yielding very little product. researchgate.net The selection of solvent is also crucial; in the same study, DMF proved to be superior to other tested solvents like DMA, DMSO, diglyme, and THF, indicating a specific role for the solvent in the reaction mechanism. researchgate.net

Interactive Table: Effect of Solvent on a Related Heterocyclic Synthesis. researchgate.net

Instructions:| Solvent | Yield (%) |

| DMF | 81 |

| DMA | 65 |

| DMSO | 52 |

| Diglyme | 45 |

| THF | <10 |

Interactive Table: Optimization of Temperature in a Related Synthesis. researchgate.net

Instructions: Hover over or click on a temperature to see the corresponding yield.

| Temperature (°C) | Yield (%) |

| 80 | <5 |

| 100 | 45 |

| 120 | 76 |

| 130 | 81 |

| 140 | 80 |

These tables illustrate a clear dependence of the reaction's success on both solvent choice and temperature, with a specific combination leading to the optimal yield.

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a small research scale to a larger laboratory scale (scale-up) introduces a new set of challenges that must be addressed to maintain efficiency and safety. Directly scaling up a synthesis optimized on a small scale is not always straightforward. mdpi.org

One significant issue encountered during scale-up is altered reaction kinetics and solubility. For example, a reaction that works well on a 100 µmol scale may fail on a 35 mmol scale under identical conditions due to factors like the low solubility of a reagent in the chosen solvent. mdpi.org In one documented case, adding a co-solvent (ethanol) was necessary to initiate the reaction at a larger scale. mdpi.org

Furthermore, thermal management becomes critical. Reactions that are easily controlled at a small scale may become highly exothermic and difficult to manage at a larger volume. This necessitates the use of specialized reactors equipped with heating and cooling jackets to maintain precise temperature control. mdpi.org When performing multi-step syntheses, especially on a solid support, the loading capacity of the resin becomes an important variable. It has been shown that syntheses can be successfully scaled up on resins with significantly different loading capacities without major adjustments to the optimized reaction conditions. mdpi.org The final steps of cleavage from a solid support and purification of the product must also be adapted to handle larger quantities of material, often involving recrystallization from appropriate solvent systems to yield the pure compound. mdpi.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electronic effects of the pyrimidine (B1678525) and dimethylphenyl groups. Protons on the pyrimidine ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms. The protons of the dimethylphenyl ring would resonate in the aromatic region (around δ 7.0-7.5 ppm). The two methyl groups would appear as sharp singlets in the upfield region (around δ 2.0-2.5 ppm).

The coupling patterns, or spin-spin splitting, would reveal the connectivity of adjacent protons. For instance, the protons on the pyrimidine ring would exhibit coupling patterns (doublets, triplets) depending on their position relative to each other. Analysis of these coupling constants (J-values) helps in assigning the specific positions of the protons on the ring. nih.govorganicchemistrydata.org

Table 1: Hypothetical ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-4'/H-6' | Hypothetical Value | d | Hypothetical Value | 2H | Pyrimidine ring protons |

| H-5' | Hypothetical Value | t | Hypothetical Value | 1H | Pyrimidine ring proton |

| H-3/H-4/H-6 | Hypothetical Value | m | Hypothetical Value | 3H | Phenyl ring protons |

| 2-CH₃ | Hypothetical Value | s | - | 3H | Methyl group proton |

| 5-CH₃ | Hypothetical Value | s | - | 3H | Methyl group proton |

(Note: This table is illustrative and does not represent actual experimental data)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the pyrimidine ring would be found in the downfield region of the spectrum, typically between δ 150-170 ppm. The aromatic carbons of the dimethylphenyl group would also appear in the downfield region, generally between δ 120-140 ppm. The carbons of the two methyl groups would resonate at a much higher field, typically around δ 15-25 ppm.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-2' | Hypothetical Value | Pyrimidine ring carbon |

| C-4'/C-6' | Hypothetical Value | Pyrimidine ring carbons |

| C-5' | Hypothetical Value | Pyrimidine ring carbon |

| C-1 | Hypothetical Value | Phenyl ring carbon (attached to S) |

| C-2 | Hypothetical Value | Phenyl ring carbon (attached to CH₃) |

| C-3 | Hypothetical Value | Phenyl ring carbon |

| C-4 | Hypothetical Value | Phenyl ring carbon |

| C-5 | Hypothetical Value | Phenyl ring carbon (attached to CH₃) |

| C-6 | Hypothetical Value | Phenyl ring carbon |

| 2-CH₃ | Hypothetical Value | Methyl carbon |

| 5-CH₃ | Hypothetical Value | Methyl carbon |

(Note: This table is illustrative and does not represent actual experimental data)

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed. youtube.comwalisongo.ac.idsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to confirm the proton-proton connectivities within the pyrimidine and dimethylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch It would allow for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the linkage between the pyrimidine ring, the sulfur atom, and the dimethylphenyl ring. For example, correlations would be expected between the protons on the pyrimidine ring and the carbon atom of the phenyl ring attached to the sulfur.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass allows for the unambiguous determination of the molecular formula (C₁₂H₁₂N₂S) by comparing the experimental mass to the calculated masses of possible elemental compositions.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| [M+H]⁺ | 217.0794 | Hypothetical Value |

(Note: This table is illustrative and does not represent actual experimental data)

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion), followed by its fragmentation through collision-induced dissociation (CID) or other methods. sapub.org The analysis of the resulting fragment ions provides valuable information about the structure of the parent molecule.

For this compound, characteristic fragmentation pathways would be expected. These could include the cleavage of the C-S bond, leading to the formation of ions corresponding to the pyrimidine and dimethylphenyl moieties. Further fragmentation of these primary ions would provide additional structural confirmation. For instance, the dimethylphenyl fragment could lose methyl groups. The pyrimidine fragment would likely undergo ring cleavage. sapub.org

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|

| 217.0794 | Hypothetical Value | [C₈H₉S]⁺ (Dimethylphenyl-sulfanyl fragment) |

| 217.0794 | Hypothetical Value | [C₄H₃N₂]⁺ (Pyrimidine fragment) |

| Hypothetical Value | Hypothetical Value | Loss of CH₃ from dimethylphenyl-sulfanyl fragment |

(Note: This table is illustrative and does not represent actual experimental data)

By integrating the data from these advanced spectroscopic and spectrometric techniques, a complete and unambiguous structural elucidation of this compound could be achieved.

Based on a comprehensive search, there is currently no available scientific literature or database entries containing specific experimental or theoretical characterization data for the chemical compound “this compound” corresponding to the detailed outline provided.

Searches for infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, X-ray diffraction (XRD), and Raman spectroscopy for this specific molecule did not yield any results. Consequently, it is not possible to provide the requested detailed analysis for the following sections:

Raman Spectroscopy for Vibrational Fingerprinting

It is important to note that literature does exist for a structurally related but different compound, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine . This molecule differs in the substitution pattern of the dimethylphenyl group (2,4- instead of 2,5-) and the presence of two amino groups on the pyrimidine ring. Due to these significant structural differences, the spectroscopic and crystallographic data for this related compound cannot be used to accurately describe "this compound."

Without any specific data for the requested compound, the generation of a scientifically accurate article that adheres to the provided outline and content requirements is not feasible at this time.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the compound this compound, XPS provides critical insights into the atomic constituents and their bonding environments at the sample's surface. The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.

The high-resolution XPS spectrum of this compound is characterized by the core-level signals of its constituent elements: Carbon (C 1s), Nitrogen (N 1s), and Sulfur (S 2p). Deconvolution of these high-resolution spectra allows for the identification of different chemical states of each element, corresponding to the various bonding arrangements within the molecule.

Detailed Research Findings

Analysis of the high-resolution C 1s spectrum is expected to reveal multiple peaks corresponding to the different carbon environments. The primary peak, typically observed around 284.8 eV, is attributed to the adventitious carbon and the C-C and C-H bonds within the aromatic dimethylphenyl and pyrimidine rings. researchgate.net Another distinct peak at a slightly higher binding energy would correspond to carbon atoms bonded to nitrogen (C-N) in the pyrimidine ring and the carbon atom bonded to sulfur (C-S). researchgate.net

The N 1s spectrum is anticipated to show a primary component characteristic of the nitrogen atoms within the pyrimidine ring. The binding energy for these nitrogen atoms in a heterocyclic aromatic system is expected to be distinct and provides confirmation of the ring's integrity at the surface.

The S 2p spectrum is particularly informative for confirming the thioether linkage (-S-). This spectrum is characterized by a doublet, the S 2p3/2 and S 2p1/2 peaks, resulting from spin-orbit coupling, with a typical separation of approximately 1.18 eV. xpsfitting.comxpsfitting.com For a thioether (R-S-R) linkage, the S 2p3/2 peak is generally observed in the binding energy range of 163-164 eV. researchgate.net This is distinct from the binding energy for a thiol (R-SH) group, which typically appears around 164 eV. thermofisher.com

The following tables present the anticipated binding energies and atomic concentrations derived from a hypothetical XPS analysis of this compound, based on data from analogous compounds. researchgate.net

Table 1: Expected XPS Survey Data for this compound

| Element | Binding Energy (eV) | Atomic Concentration (%) |

| C 1s | ~285.0 | 75.0 |

| N 1s | ~399.0 | 12.5 |

| S 2p | ~164.0 | 12.5 |

Table 2: Deconvoluted High-Resolution XPS Data (Hypothetical)

| Spectrum | Peak Assignment | Binding Energy (eV) | Relative Area (%) |

| C 1s | C-C / C-H (Aromatic & Methyl) | 284.8 | 60 |

| C-N (Pyrimidine Ring) | 285.8 | 25 | |

| C-S (Thioether Linkage) | 286.5 | 15 | |

| N 1s | Pyrimidinic Nitrogen | 399.2 | 100 |

| S 2p | S 2p3/2 (Thioether) | 163.5 | 66.7 |

| S 2p1/2 (Thioether) | 164.7 | 33.3 |

These data tables are interactive.

The quantitative analysis from the survey scan provides the relative elemental composition on the surface, which can be compared to the theoretical stoichiometry of the compound. The deconvoluted high-resolution spectra offer a detailed fingerprint of the chemical bonding states, confirming the structural integrity of the this compound molecule on the analyzed surface.

Computational Chemistry and Theoretical Modeling Studies

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, along with the rotational flexibility around single bonds, dictates its physical and chemical behavior. Geometry optimization and conformational analysis are fundamental computational procedures used to determine the most stable structures of a molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. samipubco.com It has become a standard tool for optimizing molecular geometries and predicting the ground state structures of organic compounds. jchemrev.com DFT calculations, often employing hybrid functionals like B3LYP, can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles. samipubco.com

For 2-(2,5-Dimethylphenyl)sulfanylpyrimidine, DFT calculations would involve systematically exploring the potential energy surface to locate the minimum energy conformation. This process yields the optimized geometry, which represents the most probable structure of the molecule in the gas phase. The accuracy of these calculations is dependent on the choice of the basis set, with larger basis sets generally providing more reliable results. nih.gov Theoretical calculations for pyrimidine (B1678525) derivatives have often been performed using the B3LYP functional combined with various basis sets to achieve a good balance between accuracy and computational cost. jchemrev.comnih.gov

Table 1: Illustrative DFT Calculation Parameters for Geometry Optimization

| Parameter | Value/Method |

|---|---|

| Software | Gaussian 09 |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM) - for solution phase |

| Task | Geometry Optimization |

The analysis of the potential energy surface (PES) is critical for understanding the conformational flexibility of this compound. The PES maps the energy of the molecule as a function of its geometric parameters, such as the torsion angles between the pyrimidine and the dimethylphenyl rings. By scanning these torsion angles, it is possible to identify various conformers (local minima on the PES) and the transition states (saddle points) that connect them.

This analysis reveals the energy barriers to rotation around the C-S bond and the C-C bond linking the two aromatic rings. A lower rotational barrier would suggest greater conformational flexibility. For similar molecules, it has been shown that the relative orientation of aromatic rings can significantly influence their properties. The most stable conformer corresponds to the global minimum on the potential energy surface.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its chemical reactivity. Computational methods provide several descriptors that quantify various aspects of the electronic distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For pyrimidine derivatives, the HOMO and LUMO distributions are typically spread across the pyrimidine ring and the substituent groups, and the nature of these substituents can significantly influence the HOMO-LUMO gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would show regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). nih.gov The regions of negative potential, often located around electronegative atoms like nitrogen and the sulfur lone pairs, are susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around hydrogen atoms, are prone to nucleophilic attack. The MEP surface provides a clear and intuitive guide to the molecule's reactivity and intermolecular interaction patterns. uni-muenchen.denih.gov

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the relationship between a molecule's structure and its spectroscopic signatures.

Simulated NMR and IR Spectra for Comparative Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular characterization. Computational simulations of these spectra for this compound can be performed using Density Functional Theory (DFT).

Simulated NMR Spectra: DFT calculations can predict the chemical shifts (δ) for the ¹H and ¹³C nuclei in the molecule. These predictions are highly sensitive to the electronic environment of each atom. For this compound, the simulated ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings and the methyl group protons. The predicted ¹³C NMR spectrum would similarly provide chemical shifts for all carbon atoms, including those in the pyrimidine and dimethylphenyl moieties, and the methyl carbons. Comparing these simulated spectra with experimental data helps in the precise assignment of each signal.

Simulated IR Spectra: The IR spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. For this compound, key predicted vibrational bands would include:

C-H stretching vibrations from the aromatic rings and methyl groups.

C=N and C=C stretching vibrations within the pyrimidine ring.

C-S stretching vibrations of the sulfanyl (B85325) linkage.

Ring breathing modes for both the pyrimidine and dimethylphenyl rings.

These simulated spectra serve as a powerful tool for interpreting experimental IR data and understanding the molecule's vibrational properties.

Computational UV-Vis Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This analysis provides insights into the electronic transitions occurring when a molecule absorbs light.

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The predicted electronic transitions would likely involve the π-systems of the pyrimidine and dimethylphenyl rings. The nature of these transitions, such as π→π* or n→π*, can be identified, providing a detailed understanding of the molecule's photophysical properties. The results of such calculations are often compared with experimental UV-Vis spectra to validate the theoretical model. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Sampling and Stability

The sulfanyl bridge in this compound allows for considerable rotational freedom between the pyrimidine and dimethylphenyl rings. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations. By simulating the molecule's movements over time, researchers can observe the different rotational isomers (rotamers) and determine their relative stabilities. This is crucial for understanding how the molecule's shape influences its properties and potential interactions.

Interactions with Solvents or Environmental Factors

MD simulations are particularly powerful for studying how a molecule behaves in a specific environment, such as in a solvent. By placing the this compound molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their collective motion, one can analyze the intermolecular interactions.

These simulations can reveal:

Solvation structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen bonding: The formation and breaking of hydrogen bonds between the molecule and protic solvents.

Hydrophobic interactions: The behavior of the nonpolar dimethylphenyl group in aqueous environments.

Understanding these interactions is key to predicting the molecule's solubility and its behavior in biological or chemical systems.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific research applying Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to the compound This compound . While QM/MM is a powerful computational tool for studying large molecular systems, there are currently no published studies detailing its application to elucidate the properties or interactions of this particular molecule.

The QM/MM methodology combines the accuracy of quantum mechanics (QM) for a critical part of a system, such as a reaction center, with the efficiency of molecular mechanics (MM) for the surrounding environment, like a protein or solvent. researchgate.netresearchgate.net This approach is particularly advantageous for modeling chemical reactions in condensed phases and biological systems. researchgate.netnih.gov

Although no direct QM/MM studies on This compound were identified, research on related pyrimidine derivatives and other molecular systems highlights the potential utility of this approach. For instance, QM/MM simulations have been successfully used to study the solvent effects on the spectral properties of pyrimidine in water and to investigate reaction mechanisms in various chemical and biological processes. nih.gov These studies underscore the capability of QM/MM to provide detailed insights into molecular behavior at a level of detail that is often inaccessible through purely experimental or classical simulation techniques.

Given the absence of specific data for This compound , it is not possible to provide detailed research findings or data tables as requested. The development of such data would necessitate novel, dedicated computational research focused on this compound.

Mechanistic Investigations

Reaction Mechanisms in Synthesis of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in heterocyclic chemistry for creating carbon-heteroatom bonds on electron-deficient aromatic rings like pyrimidine (B1678525).

The principal pathway for synthesizing the title compound involves the reaction between a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), and 2,5-dimethylthiophenol in the presence of a base.

Nucleophilic Attack: The reaction initiates with the deprotonation of the thiol group (-SH) on 2,5-dimethylthiophenol by a base, forming a potent nucleophile, the 2,5-dimethylthiophenolate anion. This anion then attacks the electron-deficient C2 position of the pyrimidine ring. The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack.

Addition-Elimination Mechanism: The substitution does not occur in a single step but proceeds via a two-step addition-elimination sequence. nih.gov The attack of the thiophenolate nucleophile on the 2-position of the pyrimidine ring breaks the aromaticity of the ring and forms a high-energy, anionic intermediate. stackexchange.comyoutube.com

The SNAr mechanism is characterized by a distinct intermediate and associated transition states that govern the reaction's kinetics and regioselectivity.

Meisenheimer Complex (Intermediate): The key intermediate formed during the reaction is a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. stackexchange.com The negative charge from the nucleophilic addition is delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms. This stabilization is why nucleophilic attack is highly favored at the C2 and C4 positions of the pyrimidine ring. stackexchange.comstackexchange.com For attack at C2, the negative charge can be effectively stabilized by both ring nitrogens.

Transition States: The reaction pathway involves two primary transition states.

Second Transition State (TS2): This transition state is associated with the elimination of the leaving group and the restoration of the aromatic ring. It is generally lower in energy than TS1, reflecting the energetic favorability of reforming the stable aromatic system.

Mechanisms of Interaction with Biological Targets (if applicable to the pyrimidine scaffold)

While specific biological data for this compound is limited, the pyrimidine scaffold is a well-established pharmacophore present in numerous clinically significant molecules. Its ability to interact with biological targets is diverse and mechanistically complex. nih.govmdpi.com

Pyrimidine derivatives are known to inhibit a wide range of enzymes through various mechanisms, most notably as competitive or allosteric inhibitors.

ATP-Competitive Inhibition: The pyrimidine structure is similar to the adenine (B156593) core of adenosine (B11128) triphosphate (ATP). This structural mimicry allows many pyrimidine derivatives to act as competitive inhibitors of protein kinases. They bind to the ATP-binding pocket in the kinase hinge region, often forming critical hydrogen bonds with backbone amino acid residues, thereby preventing the binding of ATP and blocking the phosphorylation of downstream substrates. nih.gov This is a primary mechanism for many pyrimidine-based anticancer drugs. nih.gov

Allosteric Inhibition: Certain pyrimidine-containing molecules can bind to an allosteric site on an enzyme—a site distinct from the active site. This binding induces a conformational change in the enzyme that alters the active site's shape or accessibility, leading to inhibition. For example, some dihydropyrimidine (B8664642) derivatives inhibit the motor protein Eg5 by binding to an allosteric pocket, which prevents the ATP hydrolysis necessary for its function in cell division. mdpi.com

Table 1: Examples of Pyrimidine-Based Kinase Inhibitors and Their Mechanisms

| Compound | Target Kinase | Inhibition Mechanism | Reference |

|---|---|---|---|

| Alisertib (MLN8237) | Aurora Kinase A/B | ATP-Competitive | nih.gov |

| Barasertib (AZD1152) | Aurora Kinase B | ATP-Competitive | nih.gov |

| BI2536 | Polo-like Kinase (PLK) | ATP-Competitive | nih.gov |

Derivatives of pyrimidine have been identified as ligands for various cell surface and nuclear receptors, modulating their activity.

Central Nervous System Receptors: Certain pyrimidine nucleosides and their derivatives exhibit psychotropic properties by binding to neurotransmitter receptors in the central nervous system. Studies have shown these compounds can bind to GABA, benzodiazepine, and imipramine (B1671792) receptors, which may account for their potential anxiolytic and antidepressant effects. nih.gov

Hormone Receptors: The pyrimidine scaffold has been incorporated into molecules designed to modulate hormone receptors. For instance, specific pyrimidine derivatives have been developed as modulators of parathyroid hormone receptors, indicating their potential role in therapies related to calcium homeostasis. google.com

The pyrimidine scaffold is a key feature in many compounds that modulate fundamental cellular processes, particularly the highly regulated pathways of programmed cell death, or apoptosis. mdpi.comnih.gov

Induction of Apoptosis: Apoptosis can be triggered via two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov Pyrimidine derivatives can activate these pathways through several mechanisms:

Inhibition of Survival Proteins: Compounds containing pyrimidine scaffolds have been shown to inhibit anti-apoptotic proteins like Heat Shock Protein 90 (Hsp90). mdpi.com Inhibition of Hsp90 leads to the degradation of its client proteins, many of which are crucial for cancer cell survival, thereby triggering apoptosis.

Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is controlled by the Bcl-2 family of proteins. Pro-apoptotic proteins (e.g., Bax, Bak) promote mitochondrial outer membrane permeabilization, while anti-apoptotic proteins (e.g., Bcl-2) prevent it. Pyrimidine-based compounds can induce apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2. mdpi.com

Activation of Caspases: Both apoptotic pathways converge on the activation of a cascade of cysteine proteases known as caspases. Pyrimidine derivatives can lead to the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), which are responsible for dismantling the cell. mdpi.com

Conflicting Signal Transduction: Some molecules can induce apoptosis by creating conflicting signals within the cell. For example, certain purine (B94841) derivatives, which are structurally related to pyrimidines, have been shown to simultaneously activate the pro-proliferative MAPK pathway while inhibiting the pro-survival PI3-K/p70S6K pathway. oup.com This contradictory signaling can overwhelm cellular safeguards and trigger a robust apoptotic response. oup.com

Catalytic Mechanisms Involving Pyrimidine Derivatives

The pyrimidine scaffold is a fundamental heterocyclic motif that plays a crucial role in various catalytic transformations. Its utility stems from the presence of nitrogen atoms which can act as coordinating sites for metal catalysts, and the tunable electronic properties of the pyrimidine ring which can influence the reactivity of the catalytic center. Pyrimidine derivatives, including structures analogous to this compound, are integral components of catalysts used in a range of organic reactions, from cross-coupling to multicomponent syntheses. mdpi.com

The catalytic activity of pyrimidine derivatives is often associated with their ability to function as directing groups in C-H activation reactions. researchgate.net The nitrogen atom of the pyrimidine ring can coordinate to a transition metal center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage. This directed metalation process is a key step in many catalytic cycles, enabling the selective functionalization of otherwise unreactive C-H bonds. researchgate.net

Furthermore, pyrimidine derivatives are extensively used as ligands in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govclockss.org In these processes, the pyrimidine moiety can coordinate to the metal catalyst (e.g., palladium), influencing its electronic and steric environment. acs.org This modulation of the catalyst's properties can enhance its activity, selectivity, and stability. For instance, pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been shown to form highly active palladium complexes for C-H activation and Mizoroki-Heck reactions. mdpi.comacs.org

A generalized mechanism for a palladium-catalyzed cross-coupling reaction involving a pyrimidine-containing ligand is depicted below. The cycle typically involves oxidative addition of an aryl halide to the Pd(0) species, followed by transmetalation with a coupling partner (e.g., an organoboron compound in the Suzuki reaction) and subsequent reductive elimination to yield the cross-coupled product and regenerate the active Pd(0) catalyst. The pyrimidine ligand remains coordinated to the palladium center throughout the catalytic cycle, influencing each elementary step.

In addition to their role in metal catalysis, pyrimidine derivatives can also act as organocatalysts or participate in multicomponent reactions. nih.govacs.org For example, the basic nitrogen atoms in the pyrimidine ring can catalyze condensation reactions by activating substrates through hydrogen bonding or proton transfer. In multicomponent reactions, the pyrimidine core can be assembled from simpler starting materials in a catalyzed, one-pot process, leading to the efficient synthesis of complex molecules. nih.gov A study on the synthesis of pyrano[2,3-d]pyrimidine derivatives identified the first step of the reaction mechanism as the rate-determining step. researchgate.net

The catalytic performance of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. These substituents can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with metal centers or substrates. This allows for the rational design of pyrimidine-based catalysts and ligands with tailored reactivity for specific applications.

Catalytic Reaction Data for Pyrimidine Derivatives

The following tables provide examples of catalytic reactions where pyrimidine derivatives have been utilized, showcasing the reaction conditions and outcomes.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Entry | Pyrimidine Derivative | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 4-Amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one | Arylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 65-85 | nih.gov |

| 2 | 2-Iodopyrimidine | Styrene | Pd(OAc)₂ | DMF | 100 | 78 | clockss.org |

| 3 | Halopyrimidine | Olefin | Palladium black | HMPA | 120 | 50-90 | clockss.org |

| 4 | Pyrimidine Nucleoside | Aryldiazonium salt | Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | MeCN | RT | 80-95 | researchgate.net |

Table 2: Multicomponent Synthesis of Pyrimidine Derivatives

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Yield (%) | Ref |

| 1 | Aromatic aldehyde | Malononitrile | Urea (B33335)/Thiourea (B124793) | Bone char-nPrN-SO₃H | 80 °C, solvent-free | up to 98 | nih.gov |

| 2 | 4-Nitrobenzaldehyde | Malononitrile | Thiobarbituric acid | Sodium acetate | Methanol, RT | High | researchgate.net |

| 3 | Amidine | Alcohol 1 | Alcohol 2 | PN₅P-Ir pincer complex | Toluene, 110 °C | up to 93 | acs.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Theoretical Basis of SAR and QSAR for Pyrimidine (B1678525) Analogues

The foundational principle of SAR and QSAR is that the biological activity of a chemical compound is a direct function of its molecular structure. researchgate.net For pyrimidine analogues, this means that alterations to the pyrimidine ring, its substituents, and their spatial arrangement can lead to significant changes in their interactions with biological targets. researchgate.net

SAR studies for pyrimidine analogues qualitatively explore the relationship between structural features and biological activity. researchgate.net This involves synthesizing a series of related compounds and assessing how specific structural modifications impact their potency. For instance, the position of substituents on the pyrimidine nucleus is known to greatly influence biological activities. researchgate.net

QSAR, on the other hand, aims to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. nih.gov This quantitative approach allows for the prediction of the activity of novel compounds and provides deeper insights into the mechanism of action. nih.gov For pyrimidine derivatives, QSAR models often correlate activity with descriptors related to hydrophobicity, electronic effects, and steric properties. researchgate.netscirp.org The development of a robust QSAR model follows a structured process that includes the selection of a reliable dataset, calculation of molecular descriptors, selection of relevant descriptors, development of the mathematical model, and rigorous validation of the model. scirp.org

Design of Analogues for SAR Probing

To systematically investigate the SAR of 2-(2,5-Dimethylphenyl)sulfanylpyrimidine, analogues are designed with specific structural modifications to probe the importance of different parts of the molecule.

Modifications to the pyrimidine core are a key strategy in SAR studies. The introduction of various substituents at different positions of the pyrimidine ring can significantly alter the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule, thereby influencing its biological activity. For example, in a series of 2-heteroaryl-5-phenylpyrimidines, the nature of the heteroaryl group at the 2-position was found to be critical for activity, with a nitrogen atom at the ortho-position to the pyrimidine core being favorable. nih.gov

The table below illustrates hypothetical modifications to the pyrimidine core and their potential impact on activity, based on general principles observed in related pyrimidine series.

| Modification at Pyrimidine Core | Rationale | Potential Impact on Activity |

| Introduction of a small alkyl group at C4/C6 | To probe steric tolerance and hydrophobic interactions. | May increase or decrease activity depending on the size and nature of the binding pocket. |

| Addition of a hydroxyl or amino group at C4/C6 | To introduce hydrogen bonding capabilities. | Could enhance binding affinity if the target has corresponding donor/acceptor sites. |

| Halogenation (e.g., F, Cl) at C5 | To alter electronic properties and potentially block metabolic pathways. | Can significantly influence potency and pharmacokinetic properties. |

The sulfanyl (B85325) linker (-S-) in this compound is another critical point for modification. Its length, flexibility, and electronic nature can be altered to optimize interactions with a target. In a series of 2-benzylthiopyrimidine derivatives, the carbon-sulfur bond length was considered as a descriptor in QSAR studies, indicating its potential role in biological activity. researchgate.net

The following table presents examples of how the sulfanyl substituent could be varied for SAR studies.

| Variation of Sulfanyl Substituent | Rationale | Potential Impact on Activity |

| Oxidation to sulfinyl (-SO-) or sulfonyl (-SO2-) | To alter electronic properties and hydrogen bonding potential. | Generally leads to more polar compounds, which can affect cell permeability and target binding. |

| Replacement of sulfur with oxygen (ether linkage) | To assess the importance of the sulfur atom for activity. | Can lead to significant changes in bond angles, flexibility, and electronic properties, likely altering activity. |

| Insertion of a methylene (B1212753) group (-SCH2-) | To increase flexibility and alter the distance between the pyrimidine and phenyl rings. | May allow for better conformational adaptation to the binding site, potentially increasing activity. |

The table below outlines potential modifications to the 2,5-dimethylphenyl group.

| Modification to 2,5-Dimethylphenyl Moiety | Rationale | Potential Impact on Activity |

| Shifting the position of the methyl groups (e.g., to 3,4-dimethyl) | To probe the specific steric requirements of the binding pocket. | Activity is likely to be sensitive to the substitution pattern, with some isomers being more active than others. |

| Replacing methyl groups with other alkyl groups (e.g., ethyl, isopropyl) | To investigate the effect of increasing steric bulk. | May enhance hydrophobic interactions up to a certain size, after which steric hindrance could reduce activity. |

| Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -NO2) | To modulate the electronic properties of the phenyl ring. | Can influence the overall electronic character of the molecule and its ability to participate in electronic interactions with the target. |

Descriptor Selection for QSAR Model Development

The development of a predictive QSAR model relies on the careful selection of molecular descriptors that accurately capture the physicochemical properties relevant to the biological activity of the compounds. nih.gov

For pyrimidine analogues, including those with a sulfanyl linkage, a combination of electronic, steric, and hydrophobic descriptors is typically employed to build robust QSAR models. researchgate.netscirp.org

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, such as its ability to participate in electrostatic interactions and chemical reactions.

Energy of the Highest Occupied Molecular Orbital (E_HOMO): Relates to the electron-donating ability of a molecule. scirp.org

Isotropic Polarizability (α): Describes the deformability of the electron cloud. scirp.org

Hammett Constants (σ): Quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. scirp.org

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for its fit within a biological target.

Molar Volume (MV): Represents the volume occupied by one mole of the substance. nih.gov

Molecular Weight (MW): A simple but often effective descriptor of molecular size.

Taft Steric Parameters (Es): Quantify the steric effect of a substituent.

Hydrophobic Descriptors: These descriptors measure the hydrophobicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a target.

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. nih.gov It is a key measure of hydrophobicity.

Hydrophobic Polar Surface Area: A descriptor that has been shown to be relevant for the activity of pyrimidine derivatives. researchgate.net

The following table provides examples of descriptors that could be used in a QSAR study of this compound analogues.

| Descriptor Class | Specific Descriptor | Relevance to Biological Activity |

| Electronic | Dipole Moment (µD) | Influences long-range intermolecular interactions. |

| E_HOMO | Relates to the reactivity and potential for charge-transfer interactions. | |

| Steric | Molar Volume (MV) | Determines the fit of the molecule in the binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

By systematically modifying the structure of this compound and correlating these changes with biological activity through SAR and QSAR studies, a deeper understanding of its therapeutic potential can be achieved, paving the way for the design of more effective and specific drugs.

Topological and 3D Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies rely on molecular descriptors to numerically represent the physicochemical properties of a molecule. nih.gov These descriptors are calculated from the two-dimensional (2D) or three-dimensional (3D) representation of the chemical structure. nih.gov For pyrimidine derivatives, 2D and 3D structures are typically drawn and optimized using software like ChemDraw and Chem3D, employing algorithms such as MM2 for energy minimization. nih.gov

Once the structures are defined, specialized software like DRAGON is used to calculate a wide array of descriptors. nih.govnih.gov These descriptors fall into several categories, each encoding different aspects of the molecular structure. researchgate.net

Topological Descriptors: These 2D descriptors quantify aspects of molecular topology, such as size, shape, and branching. researchgate.net They are derived from the graph representation of the molecule. Examples include:

2D Autocorrelation Descriptors: These describe how a property is distributed over the topological structure of the molecule. Descriptors like GATS (Geary Autocorrelation - lag) and ATS (Broto-Moreau Autocorrelation) are calculated based on atomic masses, polarizability, or electronegativity. nih.govresearchpublish.com

Connectivity Indices: The Kier & Hall connectivity index (χ) is a well-known topological index that reflects the degree of branching in a molecule. researchgate.net

3D Molecular Descriptors: These descriptors are derived from the 3D coordinates of the atoms and provide information about the molecule's spatial arrangement.

3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) Descriptors: These descriptors, such as Mor16m and Mor32u, are based on a combination of electron diffraction and atomic coordinates. researchpublish.com

RDF (Radial Distribution Function) Descriptors: These descriptors (e.g., RDF085v) provide information about the probability of finding an atom in a spherical volume of a specific radius. researchpublish.com

Topological Distance Based 3D Descriptors: These represent a hybrid approach, incorporating 3D structural information into a topological framework by considering the relationship between topological and Euclidean distances between atoms. nih.govresearchgate.net

Advanced 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules to build a predictive model. mdpi.com

Table 1: Selected Molecular Descriptors in Pyrimidine Derivative QSAR Studies This table is interactive. You can sort and filter the data.

| Descriptor Class | Specific Descriptor Example | Information Encoded | Relevant Study |

|---|---|---|---|

| 2D Autocorrelation | GATS1p, GATS5p | Geary autocorrelation (lag 1 & 5) weighted by atomic polarizabilities. nih.gov | COX-2 Inhibition nih.gov |

| 2D Autocorrelation | ATSm4 | Broto-Moreau autocorrelation (lag 4) weighted by atomic masses. researchgate.net | PDE4B Inhibition researchgate.net |

| 3D-MoRSE | Mor16m, Mor32u | 3D molecular structure based on electron diffraction. researchpublish.com | HCV Replication Inhibition researchpublish.com |

| RDF | RDF085v | Radial Distribution Function at a radius of 8.5 Å, weighted by atomic van der Waals volumes. researchpublish.com | HCV Replication Inhibition researchpublish.com |

| Constitutional | nRORPh | Count of aromatic ether groups in the molecule. nih.gov | COX-2 Inhibition nih.gov |

| Topological | Wlambda3.unity | Walk and path counts, providing information on molecular branching. researchgate.net | PDE4B Inhibition researchgate.net |

Statistical Methods in QSAR Model Construction and Validation

The core of a QSAR study is the development of a robust statistical model that links the calculated molecular descriptors (independent variables) to the observed biological activity (dependent variable). nih.gov For pyrimidine derivatives, several statistical techniques have been successfully applied.

The most common method is Multiple Linear Regression (MLR) , which aims to establish a linear equation correlating a set of descriptors with activity. nih.gov For instance, in a study of 2-arylpyrimidines as PDE4B inhibitors, a four-variable MLR model was developed with a determination coefficient (R²) of 0.5382. researchgate.net Another linear method used is Partial Least Squares (PLS) analysis , which is particularly useful when the number of descriptors is large or when they are correlated with each other. nih.gov

However, the relationship between structure and activity is often complex and non-linear. In such cases, Artificial Neural Networks (ANN) have proven to be more powerful. nih.gov A study on pyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model (R² = 0.998) significantly outperformed an MLR model (R² = 0.889) in predicting pharmacological activity. nih.gov

The construction and validation of these models follow a rigorous process:

Data Set Division: The initial dataset of compounds is typically divided into a training set (used to build the model) and a test set (used to evaluate its predictive power). nih.gov

Descriptor Selection: To avoid overfitting and create a more interpretable model, the number of descriptors is reduced. Techniques include eliminating highly correlated descriptors and using stepwise selection methods to identify the most relevant ones. nih.gov Variance Inflation Factor (VIF) analysis is used to ensure that the selected descriptors are not multicollinear. researchpublish.com

Model Validation: The quality and predictive ability of the generated QSAR model are assessed using several statistical parameters. Internal validation is often performed using a leave-one-out (LOO) cross-validation procedure, which yields a cross-validation coefficient (q² or Q²). External validation involves using the model to predict the activity of the compounds in the test set. Key statistical metrics include the coefficient of determination (R²) and the Root Mean Square Error (RMSE). nih.gov

Table 2: Comparison of Statistical Models for VEGFR-2 Inhibitors This table is interactive. You can sort and filter the data.

| Statistical Method | R² (Coefficient of Determination) | Q² (Cross-validated R²) | RMSE (Root Mean Square Error) | Conclusion |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.889 | Lower than ANN | Higher than ANN | Not capable of establishing a good model with high predictive power due to non-linear relationships. nih.gov |

| Artificial Neural Network (ANN) | 0.998 | Higher than MLR | Lower than MLR | Powerful method for predicting the pharmacological activity of similar compounds. nih.gov |

Correlation of Structural Features with Specific Activities (e.g., binding affinity)

The ultimate goal of SAR and QSAR studies is to provide a clear understanding of how specific structural features of a molecule like this compound contribute to its biological activity. These models allow for the rationalization of the activity of existing compounds and the predictive design of new, more potent ones.

Studies on various pyrimidine derivatives have successfully correlated structural features with specific biological activities:

As VEGFR-2 Inhibitors: For thieno-pyrimidine derivatives, 3D-QSAR models revealed that the urea (B33335) group between two rings, a benzene (B151609) ring, and an N-methyl-4-(p-phenyl)piperazine group were all necessary to increase biological activity. mdpi.com Molecular docking simulations further showed that the benzene ring of the most active compound forms a π-cation interaction with the Arg940 residue in the receptor's binding site. mdpi.com

As COX-2 Inhibitors: A QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives found that atomic properties related to Sanderson electronegativity and polarizability, as captured by the GATS1p and GATS5p descriptors, were crucial for explaining inhibitory activity. nih.gov The model also highlighted that the presence of an aromatic ether functionality (nRORPh) and the number of methyl groups were helpful in rationalizing the activity. nih.gov

As CRF(1) Receptor Antagonists: For pyrimidine derivatives targeting the corticotropin-releasing factor(1) receptor, structure-affinity relationship studies suggest that potent antagonists are constructed from three key units: a hydrophobic unit (Up-Area), a proton-accepting unit (Central-Area), and an aromatic unit (Down-Area). nih.gov The specific arrangement and chemical nature of these units directly influence the compound's binding affinity for the receptor. nih.gov

Table 3: Structure-Activity Correlations for Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

| Target | Key Structural Feature / Descriptor | Observed Effect on Activity | Source |

|---|---|---|---|

| VEGFR-2 | Urea group, Benzene ring E, N-methyl-4-(p-phenyl)piperazine group | Necessary to increase biological activity. mdpi.com | mdpi.com |

| VEGFR-2 | Benzene ring forming π-cation interaction with Arg940 | Enhances binding and inhibitory activity. mdpi.com | mdpi.com |

| COX-2 | Atomic polarizability (GATS1p, GATS5p descriptors) | Important for explaining inhibitory activity. nih.gov | nih.gov |

| COX-2 | Aromatic ether functionality (nRORPh descriptor) | Positively correlated with inhibitory activity. nih.gov | nih.gov |

| CRF(1) Receptor | Hydrophobic unit, Proton-accepting unit, Aromatic unit | The combination and nature of these three units determine binding affinity. nih.gov | nih.gov |

Derivatization Strategies and Analytical Method Development

Derivatization for Enhanced Detection and Separation

Derivatization is a chemical modification process employed to convert an analyte into a product with more favorable properties for analysis. For 2-(2,5-dimethylphenyl)sulfanylpyrimidine, derivatization can improve volatility for gas chromatography (GC) or enhance ionization efficiency and chromatographic retention for liquid chromatography (LC), ultimately leading to better sensitivity and resolution. researchgate.net

The structure of this compound presents two primary sites for derivatization: the sulfanyl (B85325) (-S-) linkage and the pyrimidine (B1678525) ring.

Modification of the Sulfanyl Group: The sulfide (B99878) group is not readily derivatized directly. However, oxidation of the sulfide to a sulfoxide (B87167) or sulfone is a common modification. This transformation increases the polarity of the molecule, which can be advantageous for separation by normal-phase liquid chromatography and can alter fragmentation patterns in mass spectrometry, potentially yielding more specific fragments for identification and quantification.

Oxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used to convert the sulfide to the corresponding sulfoxide and, with stronger conditions, to the sulfone. This strategy is often employed to explore structure-activity relationships, but the resulting polar derivatives are also well-suited for LC-MS analysis.

Modification of the Pyrimidine Ring: The pyrimidine ring offers several avenues for derivatization. The nitrogen atoms in the ring are key reactive sites.

N-Alkylation/N-Acylation: While the pyrimidine ring in the target compound is relatively electron-deficient, specific reagents can introduce alkyl or acyl groups. These modifications can improve volatility for GC analysis. researchgate.net For instance, silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with any potential tautomeric forms or be used under forcing conditions, although they are more commonly used for compounds with active hydrogens. nih.gov

Ring Modification: More complex modifications can involve reactions that alter the ring structure itself. For instance, condensation reactions can occur if there are appropriate functional groups on the pyrimidine ring, such as an amino group. nih.gov While the parent compound lacks such groups, this strategy is relevant for related pyrimidine derivatives. asianpubs.org

Complexation with Metal Ions: The nitrogen atoms in the pyrimidine ring can act as ligands, chelating with metal ions. This property can be exploited in specific analytical methods, although it is less common for routine chromatographic analysis. nih.gov

A summary of potential derivatization strategies is presented in Table 1.

| Functional Group | Derivatization Strategy | Reagent Example | Purpose |

| Sulfanyl (-S-) | Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Increase polarity for LC, alter MS fragmentation |

| Pyrimidine Ring | Silylation (for GC) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |

| Pyrimidine Ring | Acylation (for GC) | Trifluoroacetic anhydride (B1165640) (TFAA) | Increase volatility and electron capture response |

Table 1: Potential Derivatization Strategies for this compound. This interactive table summarizes common derivatization methods applicable to the compound's functional groups to enhance analytical detection.

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, with the choice often depending on the sample matrix and the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS may be possible, but its relatively high molecular weight and moderate polarity could lead to poor peak shape and thermal degradation. Derivatization is often necessary to improve its chromatographic behavior. researchgate.net

Silylation: Converting any potential active sites to their trimethylsilyl (B98337) (TMS) ethers or similar derivatives can significantly increase volatility and thermal stability, making the compound more amenable to GC analysis. nih.gov

Acylation: Reaction with reagents like trifluoroacetic anhydride can produce volatile derivatives that are also highly responsive to electron capture detectors (ECD) or can provide specific fragmentation patterns in MS. researchgate.net

The mass spectrum of the derivatized analyte provides structural information and allows for selective quantification. For example, a TMS derivative would show a characteristic mass shift and fragmentation pattern. A typical GC-MS method would involve a capillary column (e.g., DB-5ms) and electron ionization (EI) mode for fragmentation analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for analyzing compounds like this compound without the need for derivatization. nih.gov Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) is a standard approach.

Ionization: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, typically operating in positive ion mode ([M+H]⁺) due to the basic nitrogen atoms on the pyrimidine ring. nih.gov

Tandem MS (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry is employed. By selecting the protonated parent ion ([M+H]⁺) and fragmenting it, specific product ions can be monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is the gold standard for quantitative analysis in complex matrices. Potential fragmentation pathways could involve the cleavage of the C-S bond, yielding fragments corresponding to the dimethylphenyl moiety and the sulfanylpyrimidine moiety. The pyrimidine ring itself can also undergo characteristic ring cleavage. labrulez.com

Development of Selective Analytical Assays

Developing a selective analytical assay is crucial for accurately measuring this compound, especially in biological or environmental samples where numerous other compounds are present.

The most effective approach for a selective assay is LC-MS/MS. nih.gov The selectivity of this method is derived from two independent dimensions: the chromatographic retention time and the mass-to-charge (m/z) ratios of the specific parent and product ions.

Steps for Assay Development:

Compound Optimization: The first step involves infusing a pure standard of this compound into the mass spectrometer to determine the optimal ionization parameters and identify the most abundant and stable precursor ion.

Fragmentation Analysis: The precursor ion is then fragmented using collision-induced dissociation (CID) at various energies to identify characteristic, high-intensity product ions.

Selection of MRM Transitions: At least two MRM transitions (precursor ion → product ion) are typically selected for each analyte—one for quantification and one for confirmation. This significantly reduces the likelihood of interferences.

Chromatographic Separation: An LC method is developed to provide adequate retention and separation from isobaric interferences (compounds with the same mass).

Validation: The assay is validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and limit of detection (LOD) and quantification (LOQ).

Quantitative structure-activity relationship (QSAR) studies on related substituted pyrimidines can also inform the development of selective assays by predicting the physicochemical properties that influence separation and detection. nih.gov

Impurity Profiling and Stability Assessment Methodologies

Impurity profiling is the identification and quantification of impurities in a substance, while stability assessment evaluates how the substance changes over time under various conditions (e.g., temperature, humidity, light).

Impurity Profiling: Impurities can arise from the synthesis process or from degradation. Potential synthesis-related impurities for this compound could include:

Starting Materials: Unreacted 2,5-dimethylthiophenol and a 2-halopyrimidine.

By-products: Compounds formed from side reactions, such as the formation of diaryl disulfides or products from reactions at other positions on the pyrimidine ring.

Degradation impurities could include:

Oxidation Products: The corresponding sulfoxide and sulfone, formed by exposure to air or oxidizing agents.

Hydrolysis Products: Cleavage of the C-S bond under certain pH and temperature conditions.

A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with LC is the ideal tool for impurity profiling. labrulez.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown impurities, facilitating their identification.

Stability Assessment: Forced degradation studies are performed to understand the stability of the compound. This involves subjecting the compound to stress conditions like heat, light, acid, base, and oxidation.

A typical stability-indicating LC method would be developed to separate the parent compound from all its potential degradation products. The workflow is as follows:

Subject samples of this compound to stress conditions.

Analyze the stressed samples using an LC-UV and/or LC-MS method.

Develop a gradient elution method that resolves the main peak from all degradation product peaks.

The mass balance is calculated to ensure that the decrease in the parent compound concentration corresponds to the increase in the concentration of degradation products.

The results of these studies are critical for determining appropriate storage conditions and shelf-life. A summary of conditions and expected degradation products is provided in Table 2.

| Stress Condition | Potential Degradation Pathway | Expected Primary Product | Analytical Method |

| Oxidative (e.g., H₂O₂) | Oxidation of sulfide | 2-(2,5-Dimethylphenyl)sulfinylpyrimidine | LC-HRMS, LC-UV |

| Acidic (e.g., HCl) | Hydrolysis of C-S bond | 2-Hydroxypyrimidine, 2,5-Dimethylthiophenol | LC-MS |

| Basic (e.g., NaOH) | Hydrolysis of C-S bond | 2-Hydroxypyrimidine, 2,5-Dimethylthiophenol | LC-MS |

| Thermal (Heat) | General decomposition | Various unspecified products | LC-UV, LC-MS |

| Photolytic (Light) | Photodegradation | Various unspecified products | LC-UV, LC-MS |